molecular formula C6H8N2 B1487826 (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile CAS No. 866083-42-3

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Cat. No. B1487826
CAS RN: 866083-42-3
M. Wt: 108.14 g/mol
InChI Key: ZQSMZFIOPBRRKZ-SRQIZXRXSA-N
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Description

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, also known as ABCN, is a bicyclic heterocyclic compound composed of a six-membered ring containing two nitrogen atoms, a five-membered ring containing one nitrogen atom, and a three-membered ring containing one carbon and one nitrogen atom. ABCN is a versatile compound with many applications in the fields of organic chemistry and biochemistry. Its unique structure and properties make it an important tool for synthesizing other compounds and for research in the fields of medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Reductive Decyanation and Structural Analysis

A study by Vilsmaier, Milch, and Bergsträsser (1998) explored the reductive decyanation of N-protected 6-Amino-3-azabicyclo[3.1.0]hexanecarbonitriles, using alkali metals for reaction. The process enabled configuration retention and inversion, contributing to the understanding of structural characteristics and manipulations of azabicyclo[3.1.0]hexane derivatives (Vilsmaier, Milch, & Bergsträsser, 1998).

Antiproliferative Activity and Potential Applications

Bardasov, Alekseeva, Ershov, and Mar'yasov (2020) investigated the antiproliferative activity of 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane. The study identified a direct relation between the presence of a 6-substituent and the activity of the substances, indicating potential applications in developing antitussive and hypoglycemic drugs (Bardasov et al., 2020).

Hydrolysis and Synthesis Approaches

Bardasov, Alekseeva, and Ershov (2019) demonstrated the synthesis of 6-Aryl-2-amino-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles through hydrolysis, showcasing methods for creating structurally distinct azabicyclo[3.1.0]hexane derivatives (Bardasov, Alekseeva, & Ershov, 2019).

Synthesis and Reactivity of Azabicyclo[3.1.0]hexanes

Kimura, Wada, Tsuru, Sampei, and Satoh (2015) synthesized a variety of 3-azabicyclo[3.1.0]hexanes via 1,5-C–H insertion of cyclopropylmagnesium carbenoids. This method opened avenues for exploring the reactivity and synthetic possibilities of azabicyclo[3.1.0]hexane structures (Kimura et al., 2015).

Azabicyclo[3.1.0]hexane Derivatives in Asymmetric Synthesis

The work of Jida, Guillot, and Ollivier (2007) highlighted the use of Azabicyclo[3.1.0]hexane-1-ols as frameworks for asymmetric synthesis, particularly in creating biologically active compounds. Their study provided insights into the potential of these structures in pharmaceutical development (Jida, Guillot, & Ollivier, 2007).

properties

IUPAC Name

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-3-5-1-4-2-6(4)8-5/h4-6,8H,1-2H2/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSMZFIOPBRRKZ-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2NC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N[C@@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Reactant of Route 2
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Reactant of Route 3
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Reactant of Route 4
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Reactant of Route 5
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Reactant of Route 6
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

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